Cas no 1805695-91-3 (2-Bromo-6-difluoromethyl-7-fluoro-1H-benzimidazole)

2-Bromo-6-difluoromethyl-7-fluoro-1H-benzimidazole 化学的及び物理的性質
名前と識別子
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- 2-Bromo-6-difluoromethyl-7-fluoro-1H-benzimidazole
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- インチ: 1S/C8H4BrF3N2/c9-8-13-4-2-1-3(7(11)12)5(10)6(4)14-8/h1-2,7H,(H,13,14)
- InChIKey: ZWOUVVNAHSOINW-UHFFFAOYSA-N
- ほほえんだ: BrC1=NC2C(=C(C(F)F)C=CC=2N1)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 217
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 28.7
2-Bromo-6-difluoromethyl-7-fluoro-1H-benzimidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A061006468-500mg |
2-Bromo-6-difluoromethyl-7-fluoro-1H-benzimidazole |
1805695-91-3 | 98% | 500mg |
$1,271.16 | 2022-04-01 | |
Alichem | A061006468-1g |
2-Bromo-6-difluoromethyl-7-fluoro-1H-benzimidazole |
1805695-91-3 | 98% | 1g |
$2,125.46 | 2022-04-01 | |
Alichem | A061006468-250mg |
2-Bromo-6-difluoromethyl-7-fluoro-1H-benzimidazole |
1805695-91-3 | 98% | 250mg |
$801.11 | 2022-04-01 |
2-Bromo-6-difluoromethyl-7-fluoro-1H-benzimidazole 関連文献
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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2-Bromo-6-difluoromethyl-7-fluoro-1H-benzimidazoleに関する追加情報
Comprehensive Overview of 2-Bromo-6-difluoromethyl-7-fluoro-1H-benzimidazole (CAS No. 1805695-91-3)
2-Bromo-6-difluoromethyl-7-fluoro-1H-benzimidazole (CAS No. 1805695-91-3) is a highly specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This benzimidazole derivative is characterized by its unique halogenated structure, featuring bromo, difluoromethyl, and fluoro substituents, which contribute to its reactivity and potential applications. Researchers are increasingly exploring its role in the development of novel bioactive molecules, particularly in the context of drug discovery and crop protection.
The structural complexity of 2-Bromo-6-difluoromethyl-7-fluoro-1H-benzimidazole makes it a valuable intermediate in organic synthesis. Its halogenated benzimidazole core is known to enhance binding affinity in target molecules, a feature highly sought after in medicinal chemistry. Recent studies highlight its potential in modulating enzyme activity, particularly in the design of kinase inhibitors and antimicrobial agents. This aligns with current trends in addressing antibiotic resistance and precision medicine, topics frequently searched in scientific databases.
From a synthetic perspective, the incorporation of difluoromethyl and fluoro groups in 2-Bromo-6-difluoromethyl-7-fluoro-1H-benzimidazole offers advantages in metabolic stability and lipophilicity, critical factors in pharmacokinetic optimization. These attributes are frequently discussed in forums and publications focused on ADME properties (Absorption, Distribution, Metabolism, Excretion), a hot topic among drug developers. The compound’s bromo substituent further provides a handle for cross-coupling reactions, enabling diversification in lead compound libraries.
In agrochemical applications, 2-Bromo-6-difluoromethyl-7-fluoro-1H-benzimidazole is investigated for its potential as a precursor to pesticide intermediates. The fluorine-containing moieties are known to improve the bioavailability and environmental persistence of agrochemicals, addressing the growing demand for sustainable crop solutions. This resonates with global interest in green chemistry and food security, as evidenced by rising search queries on these subjects.
Analytical characterization of CAS No. 1805695-91-3 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, ensuring precise quality control for research use. The compound’s stability under various conditions is a recurring discussion point in chemical forums, reflecting its practical utility in industrial and academic settings.
As the scientific community continues to explore halogenated heterocycles, 2-Bromo-6-difluoromethyl-7-fluoro-1H-benzimidazole stands out as a versatile building block. Its relevance to high-throughput screening and fragment-based drug design underscores its importance in modern chemical biology. With ongoing advancements in AI-driven molecular modeling, this compound is poised to play a pivotal role in accelerating the discovery of next-generation therapeutics and agrochemicals.
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